molecular formula C11H21NO B8467555 5-Methyl-1-Hexyl-2-Pyrrolidone

5-Methyl-1-Hexyl-2-Pyrrolidone

Cat. No. B8467555
M. Wt: 183.29 g/mol
InChI Key: DYTQEOZTVAIFFR-UHFFFAOYSA-N
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Patent
US06900337B2

Procedure details

The feedstock used in examples 31 through 38 was 30% of the ammonium salt of levulinic acid, 26% hexylamine, and 24% water by weight. The temperature and pressure of the reactions were maintained at 150° and 6.9 MPa. Water was used as the solvent medium for the reactions. The results are set forth in the following table.
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=O)[CH2:2][CH2:3][C:4]([CH3:6])=O.[CH2:9]([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>O>[CH3:6][CH:4]1[N:15]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:1](=[O:8])[CH2:2][CH2:3]1

Inputs

Step One
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature and pressure of the reactions were maintained at 150°

Outcomes

Product
Name
Type
Smiles
CC1CCC(N1CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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